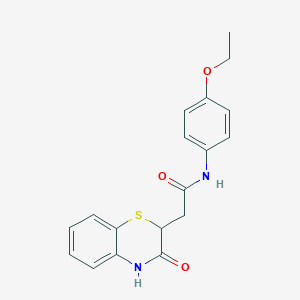

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVBMYDTNXTQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazine Core Synthesis

The benzothiazine scaffold is typically synthesized via cyclization reactions. A common approach involves condensing 2-aminothiophenol derivatives with α-ketoesters or α-haloacetates. For example:

-

Step 1 : Reacting 2-aminothiophenol with ethyl bromoacetate in ethanol under reflux yields ethyl 2-(2-aminophenylthio)acetate.

-

Step 2 : Intramolecular cyclization using acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions forms the 1,4-benzothiazin-3-one ring.

Key Reaction :

Amidation with 4-Ethoxyaniline

The ester intermediate is converted to the acetamide via ammonolysis or coupling reactions:

-

Method A : Direct treatment with 4-ethoxyaniline in ethanol at 60°C for 24 hours yields the target compound.

-

Method B : Using coupling agents like EDCI/HCl and DMAP in dichloromethane at 0°C to room temperature improves selectivity and yield (76%).

Optimization Note : Method B avoids side reactions, making it preferable for large-scale synthesis.

Multi-Component Coupling Strategies

One-Pot Synthesis Using T3P

A patent (WO2020237063A1) describes a one-pot method using propylphosphonic anhydride (T3P) as a coupling agent:

-

Combine 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid, 4-ethoxyaniline, and T3P in THF.

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 68%.

Advantage : Reduced reaction time and higher purity compared to stepwise methods.

Alternative Pathways via Intermediate Functionalization

N-Alkylation of Saccharin Derivatives

A study (PMC2983323) reports N-alkylation of sodium saccharin with α-chloroacetanilides to form benzothiazine intermediates:

-

React sodium saccharin with 4-ethoxy-α-chloroacetanilide in DMF at 80°C.

-

Hydrolyze the intermediate with NaOH to obtain the free acetamide.

Reductive Amination

A modified approach involves reductive amination of 3-oxo-1,4-benzothiazine-2-carbaldehyde with 4-ethoxyaniline using NaBH₃CN in methanol.

Conditions :

-

4-Ethoxyaniline (1.2 eq), NaBH₃CN (1.5 eq), MeOH, 25°C, 6 hours.

Yield : 58%.

Comparative Analysis of Methods

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural similarity to other bioactive molecules indicates its potential as a therapeutic agent. Research has shown that compounds with similar structures can exhibit activity against various diseases, including:

- Cancer : Preliminary studies suggest that derivatives of benzothiazine compounds may possess cytotoxic properties against cancer cell lines. The specific mechanisms of action and efficacy of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in cancer treatment remain to be fully explored.

- Antimicrobial Activity : Related compounds have demonstrated antibacterial and antifungal properties. Given the presence of the benzothiazine moiety, it is hypothesized that this compound may also exhibit similar antimicrobial effects .

- Neurodegenerative Disorders : The potential for enzyme inhibition relevant to neurodegenerative diseases has been noted. Similar compounds have shown promise in inhibiting acetylcholinesterase, which could be beneficial in conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

The unique structure of this compound provides a basis for structure-activity relationship (SAR) studies. By modifying functional groups and analyzing their effects on biological activity, researchers can optimize the compound for enhanced efficacy and selectivity against specific targets. This approach has been successfully employed in the development of numerous clinically relevant drugs.

Material Science Applications

Beyond its medicinal properties, this compound may also find applications in material science due to its unique chemical properties:

- Organic Electronics : The molecular structure could allow for self-assembly or interaction with specific materials, making it a candidate for use in organic electronics or sensors.

- Functional Materials : Investigating the compound's interaction with other materials could lead to new applications in creating functional materials for various technological applications.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Steric Effects : The 3D-QSAR model (r² = 0.9172) highlights that bulky para-substituents (e.g., CF₃, OCH₂CH₃) improve antifungal activity by optimizing interactions with hydrophobic pockets in fungal enzymes . However, excessively bulky groups (e.g., trifluoromethyl) may reduce efficacy due to steric hindrance or poor pharmacokinetics .

Physicochemical Properties

Substituents significantly influence molecular weight, lipophilicity (logP), and solubility:

| Compound (R Group) | Molecular Weight | logP (Predicted) | Solubility (aq.) | Key Implication |

|---|---|---|---|---|

| 4-Cl | 332.80 | ~2.8 | Low | Moderate membrane permeability |

| 4-CF₃ | 366.36 | ~3.5 | Very low | High lipophilicity may limit dosing |

| 4-CH₃ | 312.39 | ~2.3 | Moderate | Balanced PK/PD profile |

| 4-OCH₂CH₃ (Target) | ~326.40 | ~2.6 | Moderate-high | Optimal balance for bioavailability |

Analysis :

- The ethoxy group in the target compound provides a favorable logP (~2.6), enhancing both solubility and membrane permeability compared to CF₃ or Cl analogs. This balance is critical for oral bioavailability .

- The nitro (NO₂) derivative’s high polarity (logP ~1.9) may limit cellular uptake despite strong target affinity .

Challenges :

- Electron-withdrawing substituents (e.g., NO₂) may require harsher reaction conditions (e.g., elevated temperatures) .

- Ethoxy’s moderate steric bulk allows efficient coupling under standard reflux conditions, similar to methyl or chloro analogs .

Biological Activity

N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. Its molecular formula is , and it has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of similar compounds against various strains of bacteria, suggesting a potential for this compound to inhibit bacterial growth effectively. The compound's structure allows it to interact with bacterial cell walls and disrupt their integrity.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. The specific mechanism through which this compound exerts its effects remains to be fully elucidated but may involve modulation of cell signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazine compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant antibacterial effects against various bacterial strains. |

| Anticancer | Induces apoptosis in cancer cells; potential modulation of cell signaling pathways. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes; potential use in inflammatory conditions. |

Case Study 1: Antibacterial Activity

In a comparative study involving various benzothiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone compared to control groups, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of benzothiazine derivatives revealed that this compound effectively induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes and annexin V staining to confirm apoptosis .

Research Findings

- Mechanistic Studies : Research has shown that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression.

- Synergistic Effects : Combining N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide with other chemotherapeutic agents has demonstrated enhanced efficacy in preclinical models .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and its analogs?

The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,4-benzothiazine core. A common approach includes:

- Amide coupling : Reacting 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with activated acetamide intermediates. For example, ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate can be refluxed with hydrazine to form hydrazide derivatives, followed by condensation with 4-ethoxyphenyl isocyanate .

- Substituent optimization : Modifying the N-aryl group (e.g., 4-ethoxyphenyl) to enhance biological activity. Substitutions on the benzothiazine ring (e.g., alkyl, halogen) are also explored to tune physicochemical properties .

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular conformation?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data collection : Using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Refinement : Full-matrix least-squares refinement to achieve low R-values (e.g., R1 = 0.027) .

- Conformational analysis : The benzothiazine ring adopts a distorted boat/half-chair conformation, with the acetamide group forming a dihedral angle of ~89° relative to the thiazine plane. Hydrogen bonds (N–H⋯O) stabilize the crystal packing .

Q. What methodologies are used to evaluate the antifungal activity of this compound?

- In vitro assays : Broth microdilution (CLSI guidelines) against fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution .

- Structure-activity relationship (SAR) : Comparing MICs of analogs with varying N-aryl substituents. For instance, 4-ethoxyphenyl derivatives show enhanced activity over nitro- or methoxy-substituted analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs with similar substituents?

- Systematic SAR studies : Test derivatives with incremental structural changes (e.g., ethoxy vs. methoxy groups) under standardized conditions.

- Computational modeling : Use DFT or molecular docking to assess steric/electronic effects of substituents on target binding (e.g., fungal cytochrome P450) .

- Crystallographic validation : Compare ligand-bound protein structures to identify critical interactions (e.g., hydrogen bonding with the 4-ethoxy group) .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

- Disorder in flexible groups : The ethoxyphenyl or acetamide moieties may exhibit positional disorder. Apply restraints (e.g., SIMU in SHELXL) to model plausible conformations .

- Hydrogen atom placement : Use difference Fourier maps for N–H/O–H atoms and riding models for C–H atoms. Refine anisotropic displacement parameters for non-H atoms .

- Twinned data : Employ twin refinement (e.g., BASF parameter in SHELXL) if multiple domains are present .

Q. How can structural data inform the design of RORγ modulators based on this scaffold?

Q. What experimental and computational approaches are used to establish structure-activity relationships (SAR) for this compound?

- Synthetic diversification : Prepare analogs with variations in:

- Benzothiazine ring : Electron-withdrawing groups (e.g., Cl, NO₂) to modulate reactivity.

- Acetamide side chain : Substituents affecting steric bulk (e.g., methyl vs. ethyl) .

- QSAR modeling : Correlate logP, polar surface area, and dipole moments with antifungal MICs.

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiazine ring) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.